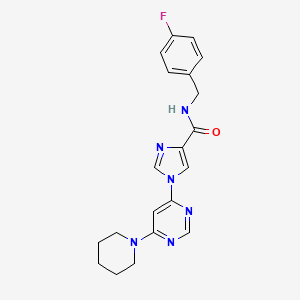
N~4~-(4-fluorobenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-fluorobenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as 'compound A', is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of imidazole-based compounds and is known to exhibit potent inhibitory activity against several protein kinases.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Research has identified derivatives of the compound demonstrating significant activity against Mycobacterium tuberculosis, indicating its potential as a basis for developing new antituberculosis agents. For instance, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was found to be a promising compound showing activity against all tests with notable inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, alongside antituberculosis activity without cytotoxicity at certain concentrations (V. U. Jeankumar et al., 2013).
Anticonvulsant Activity
Analogs of the compound containing isosteric replacements of the imidazole ring have been synthesized and evaluated for anticonvulsant activity. These studies aim to understand the structural requirements for activity against seizures, contributing to the development of new anticonvulsant drugs (J. Kelley et al., 1995).
Radiolabeling for Biological Studies
Derivatives of the compound have been radiolabeled for biological studies, including the development of fluorine-18-labeled antagonists for serotonin receptors. This application is crucial for non-invasive in vivo imaging techniques like PET scans, facilitating the study of receptor distribution and function in the brain (L. Lang et al., 1999).
Alzheimer's Disease Research
Compounds designed based on the structure of N4-(4-fluorobenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide have been evaluated for their potential as anti-Alzheimer's agents. These studies aim at the development of new therapeutic options for managing Alzheimer's disease, indicating the versatility of the compound in drug design and pharmacological research (M. Gupta et al., 2020).
Antiviral Research
The compound's structure has been utilized in the development of potent inhibitors for viral enzymes, such as HIV integrase. This highlights its role in the search for new antiviral drugs that can be effective in treating diseases like HIV/AIDS, showcasing the broad spectrum of its applicability in medicinal chemistry (P. Pace et al., 2007).
Wirkmechanismus
Target of Action
The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
The compound acts as an antagonist at the Histamine H1 receptor . It binds to these receptors and blocks their activation by histamine, a substance released during allergic reactions. This blocking action prevents the cascade of biochemical events that lead to allergic symptoms.
Biochemical Pathways
Upon binding to the Histamine H1 receptor, the compound inhibits the release of other inflammatory mediators such as leukotrienes . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms such as swelling and itching.
Result of Action
The molecular and cellular effects of the compound’s action result in the alleviation of allergic symptoms. By blocking the Histamine H1 receptor and inhibiting the release of other inflammatory mediators, the compound reduces inflammation and associated symptoms such as itching and swelling .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-16-6-4-15(5-7-16)11-22-20(28)17-12-27(14-25-17)19-10-18(23-13-24-19)26-8-2-1-3-9-26/h4-7,10,12-14H,1-3,8-9,11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWGZADYRPENPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-fluorobenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2842230.png)
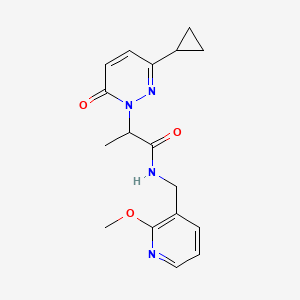


![2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B2842235.png)

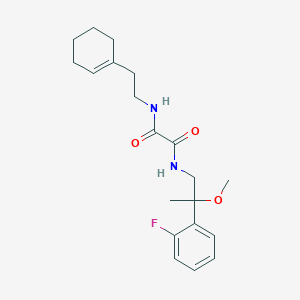
![1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2842240.png)
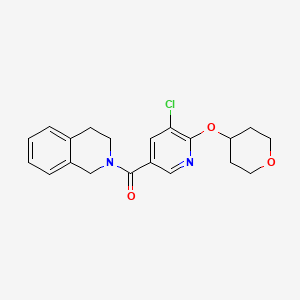


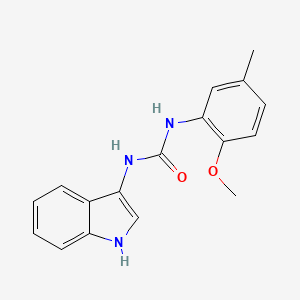
![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2842249.png)
![1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2842251.png)